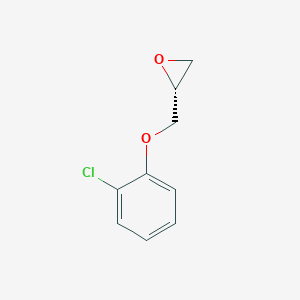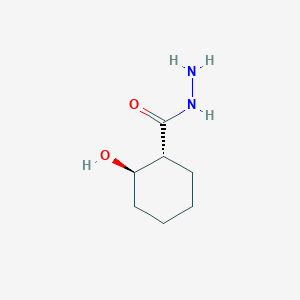
Cyclohexanecarboxylic acid, 2-hydroxy-, hydrazide, trans-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanecarboxylic acid, 2-hydroxy-, hydrazide, trans-(9CI), commonly known as trans-2-hydroxycyclohexanecarboxylic acid hydrazide, is a chemical compound that has shown potential in various scientific research applications.
Mecanismo De Acción
The mechanism of action of trans-2-hydroxycyclohexanecarboxylic acid hydrazide is not fully understood. However, studies suggest that it works by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that trans-2-hydroxycyclohexanecarboxylic acid hydrazide has a low toxicity profile and does not have any significant adverse effects on normal cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It also has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of trans-2-hydroxycyclohexanecarboxylic acid hydrazide is its low toxicity profile, making it a potential candidate for further development as an anti-tumor and anti-inflammatory agent. However, its limited solubility in water can pose a challenge in its use in lab experiments.
Direcciones Futuras
There are several future directions for research related to trans-2-hydroxycyclohexanecarboxylic acid hydrazide. One area of interest is its potential as a combination therapy with other anti-cancer agents. Another direction is to explore its potential as a treatment for other inflammatory conditions, such as arthritis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its synthesis method for improved solubility.
Métodos De Síntesis
Trans-2-hydroxycyclohexanecarboxylic acid hydrazide can be synthesized through the reaction between cyclohexanecarboxylic acid and hydrazine hydrate in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained through recrystallization.
Aplicaciones Científicas De Investigación
Trans-2-hydroxycyclohexanecarboxylic acid hydrazide has been studied for its potential as an anti-tumor agent. Studies have shown that it inhibits the growth of various cancer cells, including breast cancer cells and lung cancer cells. It has also been studied for its potential as an anti-inflammatory agent, with promising results in reducing inflammation in animal models.
Propiedades
Número CAS |
130023-74-4 |
|---|---|
Nombre del producto |
Cyclohexanecarboxylic acid, 2-hydroxy-, hydrazide, trans-(9CI) |
Fórmula molecular |
C7H14N2O2 |
Peso molecular |
158.2 g/mol |
Nombre IUPAC |
(1R,2R)-2-hydroxycyclohexane-1-carbohydrazide |
InChI |
InChI=1S/C7H14N2O2/c8-9-7(11)5-3-1-2-4-6(5)10/h5-6,10H,1-4,8H2,(H,9,11)/t5-,6-/m1/s1 |
Clave InChI |
JEQMQBRLQLBAEY-PHDIDXHHSA-N |
SMILES isomérico |
C1CC[C@H]([C@@H](C1)C(=O)NN)O |
SMILES |
C1CCC(C(C1)C(=O)NN)O |
SMILES canónico |
C1CCC(C(C1)C(=O)NN)O |
Sinónimos |
Cyclohexanecarboxylic acid, 2-hydroxy-, hydrazide, trans- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



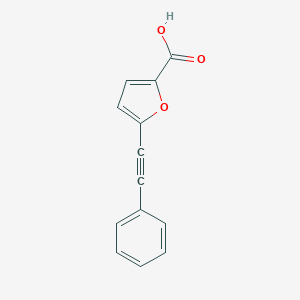
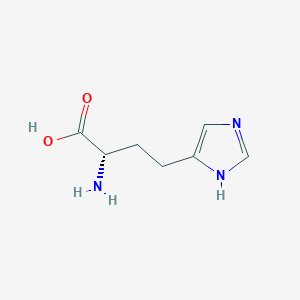


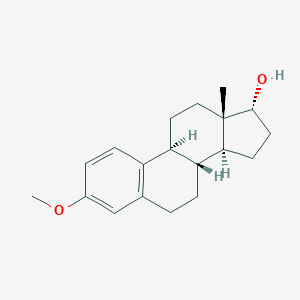
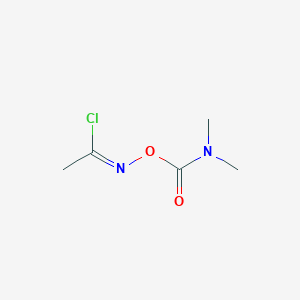
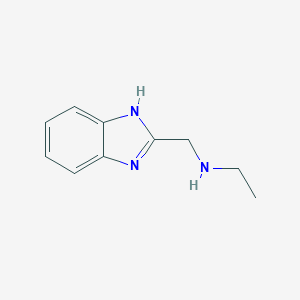
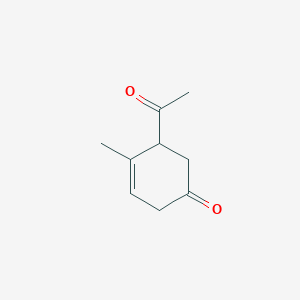
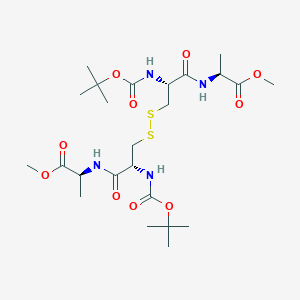

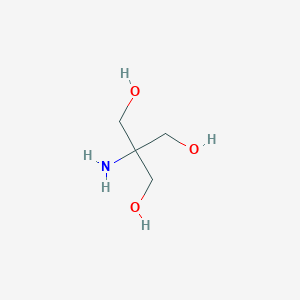
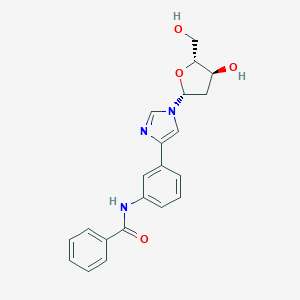
![Bis[(5-ethylpyridin-2-yl)methyl] 4-(2,3-dihydro-1,4-dioxin-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B142931.png)
